2,2'-O-Cyclouridine
Overview
Description
2,2’-O-Cyclouridine is a nucleoside derivative characterized by an additional covalent bond that connects the heterocyclic base and the sugar ringThe unique structure of 2,2’-O-Cyclouridine imparts it with distinct physicochemical and biochemical properties, making it a valuable compound in various scientific fields .
Preparation Methods
The synthesis of 2,2’-O-Cyclouridine typically involves the cyclization of uridine. One common method includes treating uridine with diphenyl carbonate in dimethylformamide (DMF) to obtain 2,2’-O-Cyclouridine . Another approach involves the use of diethylaminosulfur trifluoride (DAST) as a cyclization agent . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2,2’-O-Cyclouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert 2,2’-O-Cyclouridine into different nucleoside analogues.
Scientific Research Applications
2,2’-O-Cyclouridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-O-Cyclouridine involves its interaction with specific enzymes and molecular targets. For instance, it acts as an inhibitor of uridine phosphorylase, enhancing the effect of anticancer drugs . The compound’s rigid structure and fixed conformation allow it to bind effectively to its molecular targets, thereby exerting its biological effects .
Comparison with Similar Compounds
2,2’-O-Cyclouridine can be compared with other cyclonucleosides, such as:
2,2’-Anhydrouridine: Similar in structure but differs in its reactivity and applications.
Cytarabine (Ancitabine): A prodrug used in the treatment of leukemia, which also features a cyclonucleoside structure.
The uniqueness of 2,2’-O-Cyclouridine lies in its additional covalent bond, which imparts it with distinct properties and makes it a versatile compound in various scientific domains .
Properties
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGITDASWNOAGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863264 | |
Record name | 3-Hydroxy-2-(hydroxymethyl)-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3736-77-4, 2390200-32-3 | |
Record name | Cyclouridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-2-(hydroxymethyl)-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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